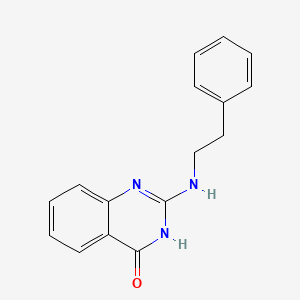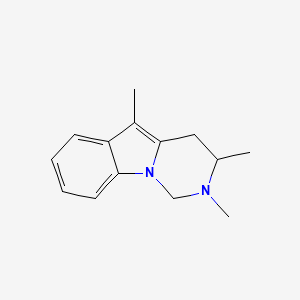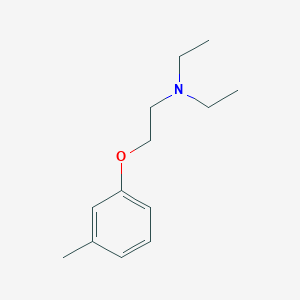
2-(Phenethylamino)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenethylamino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The structure of this compound consists of a quinazolinone core with a phenylethylamino group attached, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylamino)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and phenylethylamine.
Cyclization: The 2-aminobenzamide undergoes cyclization with formic acid to form the quinazolinone core.
Substitution: The phenylethylamine is then introduced to the quinazolinone core through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenethylamino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the phenylethylamino group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the quinazolinone core or the phenylethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
2-(Phenethylamino)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Medicine: Investigated for its anti-inflammatory and anti-microbial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Phenethylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways: It can modulate signaling pathways, including the phosphatidylinositol 3-kinase pathway and the mitogen-activated protein kinase pathway, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethylamine: A related compound with a simpler structure, known for its stimulant properties.
Quinazolinone Derivatives: Other derivatives of quinazolinone, such as 2-methylquinazolin-4-one and 2-phenylquinazolin-4-one, which have different substituents and biological activities.
Uniqueness
2-(Phenethylamino)quinazolin-4(1H)-one is unique due to its specific combination of the quinazolinone core and the phenylethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
61741-38-6 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 |
Nombre IUPAC |
2-(2-phenylethylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c20-15-13-8-4-5-9-14(13)18-16(19-15)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20) |
Clave InChI |
YCUYEMSOJJTVKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B1658575.png)
![[4-(2-Phenylethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B1658576.png)
![3-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1658577.png)
![N'-{[(2-naphthyloxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B1658579.png)
![4-[[2-[(2Z)-2-[(E)-Furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid](/img/structure/B1658582.png)

![N-(2-Bromophenyl)-2-[(2Z)-4-oxo-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1658585.png)
![2,2-Bis(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-2-hydroxyacetamide](/img/structure/B1658586.png)

![N-(3-Methoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1658589.png)
![2-[(3-Methyl-2-phenylmorpholin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1658590.png)
![5-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B1658591.png)
![N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1658595.png)
